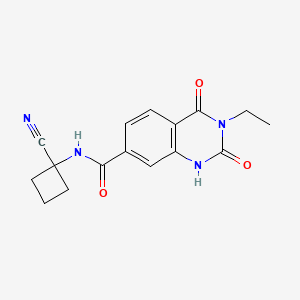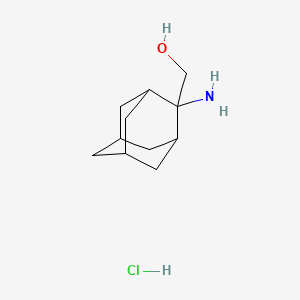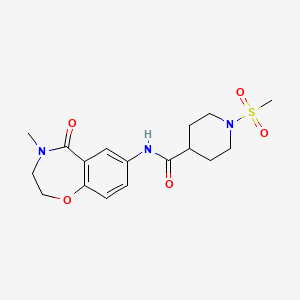![molecular formula C10H10ClN3O B2806250 2-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol CAS No. 1248950-77-7](/img/structure/B2806250.png)
2-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a 3-chlorophenyl group attached to the triazole ring, which is further connected to an ethan-1-ol moiety. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a base such as sodium ascorbate. The general reaction scheme is as follows:
- Synthesis of 3-chlorophenyl azide from 3-chloroaniline.
- Reaction of 3-chlorophenyl azide with propargyl alcohol in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
化学反应分析
Types of Reactions
2-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of 2-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethanal or 2-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethanoic acid.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
2-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an antifungal or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol involves its interaction with biological targets, such as enzymes and receptors. The triazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the compound can interact with cellular membranes, disrupting their integrity and leading to cell death. The exact molecular pathways depend on the specific biological context and the target organism.
相似化合物的比较
Similar Compounds
1-(3-chlorophenyl)-1H-1,2,3-triazole: Lacks the ethan-1-ol moiety but shares the triazole and chlorophenyl structure.
2-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol: Similar structure with a different position of the chlorine atom on the phenyl ring.
2-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol: Bromine atom instead of chlorine on the phenyl ring.
Uniqueness
2-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is unique due to the specific positioning of the chlorine atom on the phenyl ring and the presence of the ethan-1-ol moiety. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
IUPAC Name |
2-[1-(3-chlorophenyl)triazol-4-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c11-8-2-1-3-10(6-8)14-7-9(4-5-15)12-13-14/h1-3,6-7,15H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEVLJRJYMWFBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=C(N=N2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidine-4-thione](/img/structure/B2806167.png)

![7-[(4-fluorophenyl)methoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one](/img/structure/B2806171.png)
![(Z)-methyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2806172.png)



![N-(4-methoxyphenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2806184.png)
![4-(diethylsulfamoyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2806185.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2806186.png)



![1-(2-Chlorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea](/img/structure/B2806190.png)
